REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[C:10]([O:12][CH3:13])=[O:11].C([Li])CCC.C[Si](Cl)(C)C.Cl>O1CCCC1.CCCCCC>[CH3:8][C:4]1([CH3:9])[CH2:5][CH2:6][CH2:7][C:2](=[CH2:1])[CH:3]1[C:10]([O:12][CH3:13])=[O:11]
|
Name
|
methyl 2,6,6-trimethyl-cyclohex-1-ene-carboxylate
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
143.35 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical strirrer and a nitrogen inlet
|
Type
|
ADDITION
|
Details
|
by adding, between -10° and 0°
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
was reduced to -30°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 10° or below
|
Type
|
TEMPERATURE
|
Details
|
to increase to 20°
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated aqueous solutions of NaHCO3 and NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
DISTILLATION
|
Details
|
After distillation on a column
|
Type
|
ADDITION
|
Details
|
filled with inox helices
|
Type
|
CUSTOM
|
Details
|
equipped with a total reflux top, two fractions of a crude product
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC1(C(C(CCC1)=C)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |